molecular formula C14H22N2OS B3597421 (5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE

(5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE

Cat. No.: B3597421
M. Wt: 266.40 g/mol
InChI Key: XGHKNKKQAPOTLE-UHFFFAOYSA-N
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Description

(5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is a complex organic compound that features a thienyl group and a piperazine derivative

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-3-7-15-8-10-16(11-9-15)14(17)13-6-5-12(4-2)18-13/h5-6H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHKNKKQAPOTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=C(S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with 4-propylpiperazine in the presence of a coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-ETHYL-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group on the piperazine ring may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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